A Technical Guide to the Isotopic Purity of Ampicillin-d5
A Technical Guide to the Isotopic Purity of Ampicillin-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the isotopic purity of Ampicillin-d5, a deuterated analog of the antibiotic Ampicillin. Ampicillin-d5 is crucial as an internal standard in pharmacokinetic and bioanalytical studies, where its precise isotopic composition is paramount for accurate quantification of the parent drug.[1][2][3] This document outlines the specifications of Ampicillin-d5, the methodologies for determining its isotopic purity, and the underlying principles of isotopic labeling.
Understanding Purity in Deuterated Compounds
For a deuterated compound like Ampicillin-d5, "purity" is a multifaceted term encompassing chemical purity, isotopic enrichment, and overall isotopic purity.
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Chemical Purity: This refers to the percentage of the material that is the compound of interest (Ampicillin, in its various isotopic forms) relative to any chemical impurities (e.g., residual solvents, starting materials, or side-reaction products).
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Isotopic Enrichment: This is the percentage of deuterium at a specific labeled position within the molecule.[4] For a starting material with 99.5% isotopic enrichment, there is a 99.5% probability of finding a deuterium atom at a labeled site and a 0.5% chance of finding a hydrogen atom.[4]
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Isotopic Purity: This term often describes the percentage of the desired deuterated molecule (in this case, the d5 species) within the mixture of all its isotopologues (d0, d1, d2, d3, d4, etc.). It is a reflection of the overall success of the deuteration process.
Quantitative Data for Ampicillin-d5
The isotopic and chemical purity of Ampicillin-d5 can vary between manufacturers. The following table summarizes available data from commercial suppliers.
| Supplier | Purity Specification | Isotopic Enrichment | Chemical Purity | CAS Number |
| Cayman Chemical | ≥99% deuterated forms (d1-d5) | Not specified | Not specified | 1426173-65-0[5] |
| Nucleosyn | Not specified | 98% | 95% | 1426173-65-0[6] |
Note: "≥99% deuterated forms (d1-d5)" indicates that the sum of all deuterated species from d1 to d5 constitutes at least 99% of the Ampicillin-related molecules.
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity and enrichment for deuterated compounds like Ampicillin-d5 relies on high-precision analytical techniques. The most common and powerful methods are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8]
High-resolution mass spectrometry is a primary technique for evaluating isotopic purity.[7][9] It can distinguish between isotopologues—molecules that are chemically identical but differ in their isotopic composition.[4]
Methodology:
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Sample Preparation: A solution of Ampicillin-d5 is prepared in a suitable solvent (e.g., water/methanol).
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Chromatographic Separation (LC-MS/MS): The sample is injected into a liquid chromatography system coupled to a mass spectrometer (LC-MS/MS).[2][10] The chromatography step separates Ampicillin-d5 from any potential impurities.
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Column: A C18 column is typically used.
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Mobile Phase: A gradient of water and methanol, often with a modifier like 0.1% acetic acid or formic acid, is employed.[10]
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Mass Spectrometric Analysis:
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The sample is ionized, commonly using electrospray ionization (ESI).[9]
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The mass spectrometer is operated in full scan mode to detect the protonated molecule [M+H]+ and its isotopologues. For Ampicillin-d5, the expected mass for the [M+H]+ ion is approximately 355.15, compared to ~350.12 for unlabeled Ampicillin.
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The relative abundance of the ion peaks corresponding to the d0, d1, d2, d3, d4, and d5 species is measured.
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Data Analysis: The isotopic purity is calculated based on the relative intensities of the observed H/D isotopolog ions.[9]
NMR spectroscopy is essential for confirming the structural integrity of the molecule and the specific positions of deuterium labeling.[7] While Proton NMR (¹H-NMR) can be used to quantify the tiny amounts of residual hydrogen, Deuterium NMR (²H-NMR) directly observes the deuterium nuclei.
Methodology:
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Sample Preparation: The Ampicillin-d5 sample is dissolved in a suitable deuterated solvent (e.g., D₂O).
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¹H-NMR Analysis:
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A ¹H-NMR spectrum is acquired.
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The signals corresponding to the protons on the phenyl ring (which are replaced by deuterium in Ampicillin-d5) are analyzed.
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The absence or significant reduction of these signals compared to an internal standard or the signals of non-deuterated parts of the molecule provides a measure of deuterium incorporation.
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²H-NMR Analysis:
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A ²H-NMR spectrum can be acquired to confirm the presence of deuterium at the expected positions.
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Data Analysis: The integration of the residual proton signals in the ¹H-NMR spectrum allows for the calculation of isotopic enrichment at the labeled sites.[7]
Visualizations
The following diagram illustrates the general workflow for assessing the isotopic purity of Ampicillin-d5 using a combination of LC-MS and NMR spectroscopy.
Caption: Workflow for determining the isotopic purity of Ampicillin-d5.
This diagram clarifies the distinct yet related concepts of chemical and isotopic purity for a deuterated active pharmaceutical ingredient (API).
Caption: Logical relationship between chemical and isotopic purity metrics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LC-MS/MS measurement of ampicillin residue in swine tissues at 5 days after in-feed administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Purchase [D5]-Ampicillin [nucleosyn.com]
- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multiresidue antibiotic-metabolite quantification method using ultra-performance liquid chromatography coupled with tandem mass spectrometry for environmental and public exposure estimation - PMC [pmc.ncbi.nlm.nih.gov]
